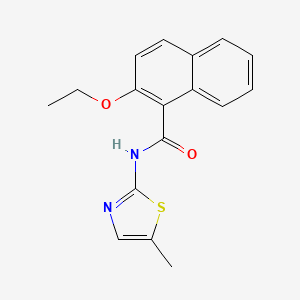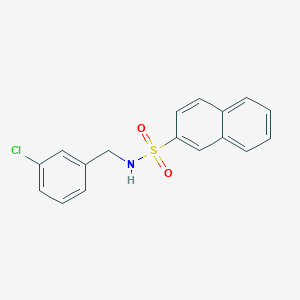![molecular formula C18H22N2O4S B4850229 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4850229.png)
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide
Descripción general
Descripción
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
DASA-58 is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DASA-58 specifically targets the PKCα and PKCε isoforms, which are overexpressed in various diseases. By inhibiting these isoforms, DASA-58 can disrupt signaling pathways involved in disease progression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. In cancer cells, DASA-58 induces cell cycle arrest and apoptosis by disrupting signaling pathways involved in cell survival and proliferation. In adipocytes, DASA-58 improves insulin sensitivity and glucose uptake by modulating the activity of key metabolic enzymes. In neurons, DASA-58 protects against oxidative stress and improves cognitive function by activating neuroprotective pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASA-58 has several advantages for lab experiments, including its high purity and potency, which make it an ideal compound for studying the PKC signaling pathway. However, DASA-58 also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using DASA-58.
Direcciones Futuras
There are several future directions for research on DASA-58, including its potential use as a therapeutic agent in various diseases, the development of more potent and selective PKC inhibitors, and the identification of novel signaling pathways involved in disease progression. Additionally, further studies are needed to determine the optimal dosage and administration of DASA-58 for therapeutic use. Overall, DASA-58 has shown great promise as a therapeutic agent, and its potential applications in various diseases warrant further investigation.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In neurodegenerative disorder research, DASA-58 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-6-5-7-17(14(13)2)19-18(21)12-24-15-8-10-16(11-9-15)25(22,23)20(3)4/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMWARWIMPXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B4850164.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4850178.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
![4-{[4-(benzyloxy)benzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4850187.png)
![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)

![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)

![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)
![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)